molecular formula C15H28N2O2 B8548350 Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B8548350
M. Wt: 268.39 g/mol
InChI Key: SLRHDHWCBIPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399637B2

Procedure details

To a solution of methylamine (33% [w/w] in EtOH, 7.42 g, 79.0 mmol) was added tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (4 g, 15.80 mmol), the reaction mixture was stirred at rt overnight. To the mixture was added NaBH3CN (2.98 g, 47.4 mmol), and the reaction mixture was stirred at rt for another 2 h and concentrated in vacuo. The residue was diluted with H2O (50 mL) and the resulting mixture was extracted with DCM (80 mL×3). The combined organic phases were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (DCM/MeOH (v/v)=10/1) to give the product as yellow oil (3.2 g, 75.7%).
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Yield
75.7%

Identifiers

REACTION_CXSMILES
CN.O=[C:4]1[CH2:20][CH2:19][C:7]2([CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9][CH2:8]2)[CH2:6][CH2:5]1.[BH3-][C:22]#[N:23].[Na+]>>[CH3:22][NH:23][CH:4]1[CH2:20][CH2:19][C:7]2([CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9][CH2:8]2)[CH2:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.42 g
Type
reactant
Smiles
CN
Name
Quantity
4 g
Type
reactant
Smiles
O=C1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for another 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM (80 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (DCM/MeOH (v/v)=10/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.